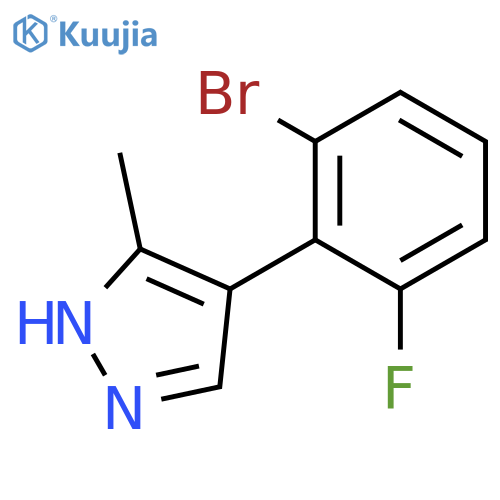Cas no 2138366-46-6 (4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole)

2138366-46-6 structure
商品名:4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole
CAS番号:2138366-46-6
MF:C10H8BrFN2
メガワット:255.086324691772
MDL:MFCD31589862
CID:5611440
PubChem ID:165956970
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- EN300-842766
- 4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole
- 2138366-46-6
-
- MDL: MFCD31589862
- インチ: 1S/C10H8BrFN2/c1-6-7(5-13-14-6)10-8(11)3-2-4-9(10)12/h2-5H,1H3,(H,13,14)
- InChIKey: YVNJAASLGWYWNH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=C(C=1C1C=NNC=1C)F
計算された属性
- せいみつぶんしりょう: 253.98549g/mol
- どういたいしつりょう: 253.98549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-842766-5.0g |
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |
2138366-46-6 | 95.0% | 5.0g |
$2110.0 | 2025-02-21 | |
| Enamine | EN300-842766-0.05g |
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |
2138366-46-6 | 95.0% | 0.05g |
$612.0 | 2025-02-21 | |
| Enamine | EN300-842766-10.0g |
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |
2138366-46-6 | 95.0% | 10.0g |
$3131.0 | 2025-02-21 | |
| Enamine | EN300-842766-2.5g |
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |
2138366-46-6 | 95.0% | 2.5g |
$1428.0 | 2025-02-21 | |
| Enamine | EN300-842766-5g |
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |
2138366-46-6 | 5g |
$2110.0 | 2023-09-02 | ||
| Enamine | EN300-842766-0.25g |
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |
2138366-46-6 | 95.0% | 0.25g |
$670.0 | 2025-02-21 | |
| Enamine | EN300-842766-10g |
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |
2138366-46-6 | 10g |
$3131.0 | 2023-09-02 | ||
| Enamine | EN300-842766-1.0g |
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |
2138366-46-6 | 95.0% | 1.0g |
$728.0 | 2025-02-21 | |
| Enamine | EN300-842766-0.5g |
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |
2138366-46-6 | 95.0% | 0.5g |
$699.0 | 2025-02-21 | |
| Enamine | EN300-842766-0.1g |
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole |
2138366-46-6 | 95.0% | 0.1g |
$640.0 | 2025-02-21 |
4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole 関連文献
-
1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
2138366-46-6 (4-(2-bromo-6-fluorophenyl)-3-methyl-1H-pyrazole) 関連製品
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
